N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide
Description
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide is a synthetic organic compound featuring a thiazole core substituted with a 3-fluorophenyl group and an ethyl linker connected to an ethanediamide moiety.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-27-17-8-3-2-7-16(17)24-19(26)18(25)22-10-9-15-12-28-20(23-15)13-5-4-6-14(21)11-13/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYRNWLNJMWVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a fluorophenyl group, and an ethylenediamine backbone. Its molecular formula is , with a molecular weight of approximately 306.4 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 306.4 g/mol |
| LogP | 3.6304 |
| Polar Surface Area | 34.781 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory processes and cancer progression. The compound may inhibit specific enzymes or block receptor sites critical for disease mechanisms, particularly in inflammatory pathways and cell proliferation.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of thiazole have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. A study demonstrated that thiazole derivatives could selectively inhibit COX-2 over COX-1, leading to reduced inflammation without the adverse effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Its structure suggests potential interactions with microbial cell walls or essential metabolic pathways, which could inhibit growth or induce cell death in bacteria and fungi .
3. Anticancer Potential
The compound's ability to modulate key signaling pathways involved in tumor growth has been explored in several studies. For example, it has been shown to induce apoptosis in cancer cell lines by targeting specific receptors and enzymes that regulate cell survival and proliferation . Further research is needed to elucidate the precise molecular mechanisms involved.
Case Studies
Case Study 1: COX Inhibition
A study focusing on thiazole derivatives demonstrated that modifications at the aromatic ring significantly enhanced COX-2 selectivity. The compound's structural features were correlated with its inhibitory effects on inflammatory markers in vivo .
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that related thiazole compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar efficacy .
Comparison with Similar Compounds
Core Heterocycle Variations
- Thiazole vs. Thiazolo-Triazole Hybrids: The target compound’s thiazole core differs from derivatives like N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide (), which incorporates a fused thiazolo-triazole system.
Substituent Modifications
- Fluorophenyl vs. Trifluoromethylphenyl :
In N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide (), the 4-trifluoromethylphenyl group increases lipophilicity and electron-withdrawing effects compared to the target’s 3-fluorophenyl substituent. This modification could enhance membrane permeability but may reduce solubility . - Methoxyphenyl Position Sensitivity: The target’s 2-methoxyphenyl group contrasts with the 4-methoxyphenyl in N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ().
Key Reaction Steps
- Thiazole Formation :
The thiazole core in the target compound likely arises from Hantzsch thiazole synthesis, involving cyclization of α-halo ketones with thioamides. This method aligns with protocols described for triazole-thiones in , where 2,4-difluorophenyl isothiocyanate reacts with benzoic acid hydrazides . - Ethanediamide Linkage :
The ethanediamide bridge may result from condensation reactions between ethylenediamine derivatives and activated carboxylic acids, analogous to the alkylation steps in for S-alkylated triazoles .
Spectroscopic Confirmation
- IR and NMR Analysis: While spectral data for the target compound is unavailable, related derivatives (e.g., ) exhibit diagnostic IR bands for C=S (1243–1258 cm⁻¹) and NH groups (3150–3319 cm⁻¹). The absence of C=O bands in triazoles (1663–1682 cm⁻¹) contrasts with the target’s ethanediamide carbonyl signals, highlighting functional group differences .
Enzyme Inhibition Potential
- Tyrosine Phosphatase Inhibition :
Compounds like Bruchaprotafibum (), which feature thiazole and sulfamic acid groups, inhibit protein tyrosine phosphatase β. The target’s fluorophenyl and methoxyphenyl groups may similarly modulate enzyme active sites, though substituent positioning (e.g., 3-fluoro vs. thiophene-thiazole hybrids) could alter potency . - Screening Compound Activity :
Derivatives such as N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide () are used in high-throughput screening. The target’s ethanediamide group may improve solubility over sulfonamides, affecting bioavailability in lead optimization .
Data Table: Structural and Functional Comparison
*Estimated based on molecular formula.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling, thiazole ring formation, and functional group protection/deprotection. For analogs, solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used with catalysts (e.g., DMAP) to enhance selectivity . Temperature control (e.g., −40°C for nitration or −20°C for coupling) is critical to avoid side reactions. Yield optimization may require iterative adjustments to stoichiometry and solvent polarity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming the ethanediamide backbone and substituent positions. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). For analogs, HPLC or TLC monitors reaction progress .
Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Fluorophenyl and thiazole moieties in analogs suggest potential antimicrobial or anticancer activity . Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard for initial profiling .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with target proteins (e.g., receptors or enzymes). For analogs, fluorophenyl groups enhance hydrophobic interactions, while methoxyphenyl contributes to π-π stacking . Density Functional Theory (DFT) calculations optimize electronic properties for target engagement .
Q. What strategies resolve contradictions in solubility and stability data across experimental replicates?
- Methodological Answer : Use Design of Experiments (DoE) to test variables (pH, solvent, temperature). For example, DMSO stock solutions may precipitate in aqueous buffers; sonication or co-solvents (e.g., PEG-400) improve dispersion . Stability studies under varying storage conditions (−20°C vs. 4°C) with LC-MS monitoring identify degradation pathways .
Q. How does the 3-fluorophenyl-thiazole moiety influence structure-activity relationships (SAR) compared to other halogenated analogs?
- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability versus chlorine or bromine. Thiazole rings in analogs improve π-stacking but may reduce solubility. Compare IC₅₀ values of 3-fluorophenyl derivatives with 4-chlorophenyl or 2-methoxyphenyl variants to map SAR .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Chiral intermediates require asymmetric catalysis (e.g., Sharpless epoxidation) or chiral HPLC purification. For thiazole-containing analogs, racemization risks increase at high temperatures; low-temperature coupling (e.g., <0°C) preserves stereochemistry . Process Analytical Technology (PAT) ensures batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
